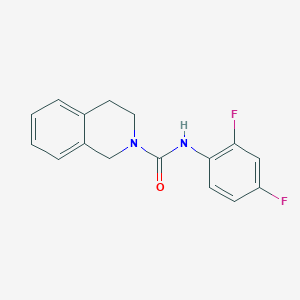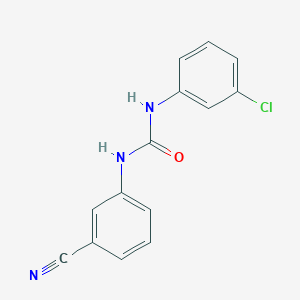![molecular formula C15H14ClFN2O3S2 B5761325 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine is a synthetic compound that is widely used in scientific research. It is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine involves the inhibition of PDE-5 activity. PDE-5 is an enzyme that breaks down cGMP, which is a signaling molecule that regulates smooth muscle relaxation and vasodilation. By inhibiting PDE-5, this compound increases the levels of cGMP, leading to increased smooth muscle relaxation and vasodilation. This mechanism of action is responsible for the therapeutic effects of this compound in conditions such as erectile dysfunction and pulmonary hypertension.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of cGMP in various tissues, leading to smooth muscle relaxation and vasodilation. This compound has also been shown to have anti-inflammatory and anti-fibrotic effects in various animal models of disease.
実験室実験の利点と制限
The advantages of using 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine in lab experiments include its potent inhibitory effects on PDE-5 activity, its well-established mechanism of action, and its wide availability. The limitations of using this compound include its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research on 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine. These include:
1. Investigation of the potential therapeutic effects of this compound in other conditions, such as heart failure and chronic obstructive pulmonary disease.
2. Development of new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties.
3. Investigation of the potential side effects and toxicity of this compound in animal models and humans.
4. Investigation of the role of PDE-5 inhibition in the regulation of other signaling pathways in the body.
Conclusion:
This compound is a synthetic compound that has been extensively used in scientific research. It has potent inhibitory effects on PDE-5 activity, and has been used as a tool to study the role of PDE-5 in various physiological and pathological conditions. This compound has a well-established mechanism of action, and has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on this compound, including investigation of its potential therapeutic effects in other conditions, development of new analogs, investigation of its toxicity, and investigation of its role in the regulation of other signaling pathways.
合成法
The synthesis of 1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine involves the reaction of 5-chlorothiophene-2-carboxylic acid with 4-fluorobenzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a catalyst to yield the final product.
科学的研究の応用
1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine has been extensively used in scientific research. It has been shown to have potent inhibitory effects on the activity of phosphodiesterase-5 (PDE-5), an enzyme that is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. This compound has been used as a tool to study the role of PDE-5 in various physiological and pathological conditions, such as erectile dysfunction, pulmonary hypertension, and heart failure.
特性
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S2/c16-14-6-5-13(23-14)15(20)18-7-9-19(10-8-18)24(21,22)12-3-1-11(17)2-4-12/h1-6H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZSDMZTVNQOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)





![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)
![1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)
![4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)